molecular formula C14H8ClNO3 B8579736 2-(4-Chlorophenoxy)isoindoline-1,3-dione

2-(4-Chlorophenoxy)isoindoline-1,3-dione

Cat. No. B8579736
M. Wt: 273.67 g/mol
InChI Key: YUZOGNQSVZOYJY-UHFFFAOYSA-N
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Patent
US08163915B2

Procedure details

Hydrazine hydrate (0.56 mL, 12 mmol) was added to a solution of Example 3A (820 mg, 3.0 mmol) in chloroform (37 mL) and methanol (4 mL). The suspension was stirred at room temperature for 22 hours. Silica gel (10 g) was added, and the mixture was concentrated to dryness. The residue was applied to the top of a flash chromatography column and eluted with hexanes-ethyl acetate (80:20) to provide the title compound as the free amine. The residue was dissolved in ethanol (5 mL) and treated with HCl/dioxane (4M, 1 mL). The solution was heated at reflux and diluted with gradual addition of ethyl acetate (50 mL). The mixture was cooled to room temperature and filtered to provide the title compound as a hydrochloride salt. 1H NMR (300 MHz, CD3OD) δ 7.15-7.22 (m, 2 H), 7.42-7.49 (m, 2 H).
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.[Cl:4][C:5]1[CH:22]=[CH:21][C:8]([O:9][N:10]2C(=O)C3=CC=CC=C3C2=O)=[CH:7][CH:6]=1>C(Cl)(Cl)Cl.CO>[Cl:4][C:5]1[CH:22]=[CH:21][C:8]([O:9][NH2:10])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.56 mL
Type
reactant
Smiles
O.NN
Name
Quantity
820 mg
Type
reactant
Smiles
ClC1=CC=C(ON2C(C=3C(C2=O)=CC=CC3)=O)C=C1
Name
Quantity
37 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Silica gel (10 g) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness
WASH
Type
WASH
Details
eluted with hexanes-ethyl acetate (80:20)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)ON

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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